molecular formula C23H16ClNO4 B2567358 4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923185-98-2

4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2567358
CAS RN: 923185-98-2
M. Wt: 405.83
InChI Key: OAIITGRDUUEHMM-UHFFFAOYSA-N
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Description

“4-chloro-N-[2-(2-methoxyphenyl)benzamide]” is a compound that has been studied in the field of crystallography . It has a molecular formula of C14H12ClNO2 .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-[2-(2-methoxyphenyl)benzamide]” has been studied using single-crystal X-ray study . The mean (C-C) is 0.002 Å .


Physical And Chemical Properties Analysis

The compound “4-chloro-N-[2-(2-methoxyphenyl)benzamide]” has a melting point of 208-209 °C and a predicted boiling point of 328.8±27.0 °C . Its predicted density is 1.281±0.06 g/cm3 .

Scientific Research Applications

Photochemical Synthesis

Dalal et al. (2017) explored the photo-reorganization of related chromen-4-ones under UV light, leading to angular pentacyclic compounds. This method presents a green synthesis approach, avoiding specific and toxic reagents, which may apply to derivatives like 4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide for the synthesis of complex organic scaffolds (Dalal, Khanna, Kumar, & Kamboj, 2017).

Antibacterial Effects

Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one to evaluate their antibacterial activity. This study highlights the potential of chromen-2-one derivatives in developing substances with high antibacterial efficacy, suggesting a similar application for this compound (Behrami & Dobroshi, 2019).

Mechanism of Action

“4-chloro-N-[2-(2-methoxyphenyl)benzamide]” is a COX-1 inhibitor analgesics that do not cause gastric damage .

Future Directions

The future directions of “4-chloro-N-[2-(2-methoxyphenyl)benzamide]” could involve further studies on its properties and potential applications, especially considering its role as a COX-1 inhibitor .

properties

IUPAC Name

4-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4/c1-28-20-5-3-2-4-17(20)22-13-19(26)18-12-16(10-11-21(18)29-22)25-23(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIITGRDUUEHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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